Crotonic anhydride

描述

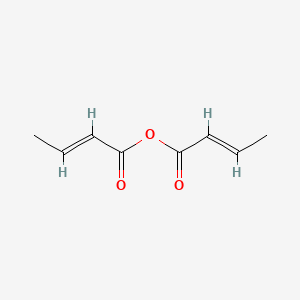

Crotonic anhydride, also known as 2-butenoic anhydride, is an organic compound with the molecular formula C₈H₁₀O₃. It is derived from crotonic acid and is used in various chemical synthesis processes. This compound is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of the anhydride functional group.

Synthetic Routes and Reaction Conditions:

From Crotonic Acid and Acetic Anhydride: One common method to prepare this compound involves heating crotonic acid with acetic anhydride.

From Crotonyl Chloride and Sodium Crotonate: Another method involves the reaction of crotonyl chloride with sodium crotonate.

Industrial Production Methods:

Oxidation of Crotonaldehyde: Industrially, crotonic acid, the precursor to this compound, is produced by the oxidation of crotonaldehyde.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water to form crotonic acid.

Alcoholysis: Reaction with alcohols to form crotonate esters.

Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst like sulfuric acid.

Aminolysis: Amines such as ammonia or primary amines, typically at room temperature.

Major Products Formed:

Hydrolysis: Crotonic acid.

Alcoholysis: Crotonate esters.

Aminolysis: Crotonamides.

科学研究应用

Applications in Pharmaceuticals

2.1 Drug Delivery Systems

Crotonic anhydride has been employed to modify polymers for enhanced drug delivery systems. For instance, linear polyethylenimine (L-PEI) modified with this compound has shown improved mucoadhesive properties, making it suitable for nasal and buccal drug delivery applications. Studies indicate that these modifications enhance the interaction between the polymer and mucin, thereby improving retention time and bioavailability of drugs .

2.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various APIs. Its reactivity allows it to participate in reactions that form complex molecular structures necessary for therapeutic agents. This includes its use in synthesizing derivatives that exhibit anti-inflammatory and analgesic properties.

Applications in Polymer Chemistry

3.1 Production of Biodegradable Polymers

This compound is utilized in the production of biodegradable polymers through copolymerization processes. It can be copolymerized with other monomers to create materials that decompose under environmental conditions, making them suitable for sustainable packaging solutions.

3.2 Modification of Existing Polymers

The compound is also used to modify existing polymers to enhance their properties. For example, L-PEI modified with this compound has been characterized using NMR and FTIR spectroscopy, demonstrating changes in molecular weight and functional group distribution that improve the polymer's performance in various applications .

Applications in Agriculture

This compound finds utility in agriculture as a precursor for agrochemicals. It can be used to synthesize herbicides and pesticides that are effective against a broad range of pests while being environmentally friendly due to their potential biodegradability.

Case Studies

作用机制

The mechanism of action of crotonic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride functional group. It can react with water, alcohols, and amines to form corresponding acids, esters, and amides. These reactions typically proceed via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

相似化合物的比较

Acetic Anhydride: Similar in structure but derived from acetic acid. It is less reactive compared to crotonic anhydride.

Maleic Anhydride: Contains a double bond in the anhydride ring, making it more reactive in certain reactions.

Succinic Anhydride: Lacks the double bond present in this compound, leading to different reactivity patterns.

Uniqueness of this compound:

Presence of a Double Bond: The double bond in this compound imparts unique reactivity, allowing it to participate in addition reactions that are not possible with other anhydrides.

Versatility in Synthesis: Its ability to form a wide range of derivatives makes it valuable in various chemical synthesis applications.

生物活性

Crotonic anhydride, a derivative of crotonic acid, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and applications in drug development.

This compound (C8H10O3) is characterized by its anhydride functional group, which plays a significant role in its reactivity and interactions with biological molecules. The compound can be synthesized through the dehydration of crotonic acid in the presence of acetic anhydride under controlled conditions . Its structure allows for various modifications that can enhance its biological activity.

Pharmacological Properties

- Antidiabetic Potential : Recent studies have indicated that derivatives of this compound can act as potential anti-diabetic agents. For instance, acylation derivatives of catalpol crotonate were investigated for their ability to modulate glycolipid metabolism and reduce complications associated with diabetes. Molecular docking studies suggested that these derivatives interact favorably with glutathione peroxidase (GSH-Px), enhancing their therapeutic potential .

- Neuroprotective Effects : this compound derivatives have shown promise in neuroprotection. In vitro assays demonstrated that certain compounds derived from this compound can reverse apoptosis in SH-SY5Y cells, indicating potential applications in neurodegenerative diseases .

- Enzymatic Reactions : this compound has been used as an acyl donor in lipase-mediated reactions. Studies revealed that it participates effectively in esterification processes without altering the expected reaction pathways, thereby facilitating the formation of specific glycerol esters .

- Polymer Synthesis : The compound has also been utilized in the synthesis of poly(3-hydroxybutyrate) (PHB) monomers through ester-exchange reactions with coenzyme A (CoA). This method demonstrated high efficiency and rapid conversion rates, highlighting its utility in biopolymer production .

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of catalpol derivatives synthesized from this compound, researchers found that one specific derivative (CC-6) significantly increased cell viability in SH-SY5Y cells subjected to oxidative stress. The mechanism was attributed to enhanced interaction with GSH-Px, suggesting a pathway for developing neuroprotective drugs .

Case Study 2: Lipase-Catalyzed Reactions

Another investigation focused on the use of this compound as an acyl donor in lipase-catalyzed reactions involving glycerol. The results indicated that while this compound did not alter the expected reaction outcomes significantly, it provided a racemic mixture of products which could be further refined for specific applications .

Research Findings

化学反应分析

Nucleophilic Acylation and Catalytic Asymmetric Reactions

Crotonic anhydride participates in enantioselective transformations, particularly in CuH-catalyzed hydroacylation:

Example Reaction :

-

Key Findings :

Mechanism :

-

Silylation of this compound forms activated acyl electrophiles.

-

Hydrocupration of styrene generates chiral benzyl copper species.

-

Coupling produces silyl enol ethers, hydrolyzed to ketones .

Kinetic Studies in Wood Modification

Reaction kinetics with lignocellulosic materials reveal pseudo-first-order behavior:

Activation Energies (Ea_\text{a}a) :

| Wood Species | E (Rate Constant Method) | E (Initial Rate Method) |

|---|---|---|

| Scots pine (Pinus sylvestris) | 39.0 ± 5.8 kJ/mol | 41.3 ± 7.0 kJ/mol |

| Corsican pine (Pinus nigra) | 30.3 ± 6.8 kJ/mol | 26.9 ± 4.0 kJ/mol |

Thermal and Hydrolytic Stability

属性

IUPAC Name |

[(E)-but-2-enoyl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDQSBNUHLBTD-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870710 | |

| Record name | Crotonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Crotonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246-248 °C @ 766 MM HG | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0397 @ 20 °C | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

623-68-7, 78957-07-0 | |

| Record name | Crotonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Crotonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butenoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N521PMQ949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72 °C | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。